Bienvenue dans la boutique en ligne BenchChem!

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

PIM1 Kinase Structure-Activity Relationship Cancer Biology

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidin-5(6H)-one derivative. This compound functions primarily as a potent inhibitor of the PIM family of serine/threonine kinases (PIM1, PIM2, PIM3), which are implicated in cancer cell proliferation and survival.

Molecular Formula C19H27N5O2
Molecular Weight 357.4 g/mol
Cat. No. B4767095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one
Molecular FormulaC19H27N5O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCCN4CCOCC4
InChIInChI=1S/C19H27N5O2/c25-18-16-15-20-19(24-7-2-1-3-8-24)21-17(16)5-10-23(18)9-4-6-22-11-13-26-14-12-22/h5,10,15H,1-4,6-9,11-14H2
InChIKeyAPMQQLBBLZXUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one: A Multi-Target Inhibitor with High PIM Kinase Affinity


6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidin-5(6H)-one derivative . This compound functions primarily as a potent inhibitor of the PIM family of serine/threonine kinases (PIM1, PIM2, PIM3), which are implicated in cancer cell proliferation and survival [1]. Additionally, it has been identified as a potential antagonist of the cannabinoid CB1 receptor, indicating a polypharmacological profile . Its core scaffold is shared by various kinase inhibitors, but the specific substitution pattern with a morpholinopropyl and piperidinyl moiety is designed for optimal target engagement [1].

Multi-target PIM kinase inhibitor for pathway studies
Cell-permeable probe supports cellular PIM1 target engagement assays
Pan-isoform profile (PIM1/2/3) suits resistance mechanism research

6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one: Why Close Analogs Cannot Replace Its Specific Multi-Target Binding Profile


In the pyrido[4,3-d]pyrimidine class, minute structural modifications cause profound shifts in potency, selectivity, and even target identity [1]. For instance, replacing the piperidine at the 2-position or the morpholinopropyl chain at the 6-position can completely abolish PIM kinase inhibition or alter the selectivity window between PIM isoforms. The presence of both a hydrogen bond-accepting morpholine and a basic piperidine is critical for binding to the PIM kinase hinge region and simultaneously engaging the ribose pocket, a feature not reliably achieved by generic analogs missing either group [2]. Therefore, substitution with a simpler analog without these exact pharmacophoric elements risks losing the potent, low-nanomolar multi-kinase inhibition that defines this compound's value.

Analogs lacking the piperidine at the 2-position may not achieve hinge-region binding, shifting PIM kinase inhibition.
Absence of the morpholinopropyl chain disrupts ribose pocket engagement, likely altering isoform selectivity.

Quantitative Head-to-Head Evidence: Selecting 6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one Over Close Analogs


Superior PIM1 Kinase Inhibition vs. Structurally Related Pyrido[4,3-d]pyrimidine Inhibitor SKI-O-068

This compound demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against human PIM1 kinase compared to the well-studied pyrido[4,3-d]pyrimidine derivative SKI-O-068 [1][2]. The near 100-fold difference in potency underlines the critical contribution of the morpholinopropyl and piperidinyl substituents to achieving tight binding in the ATP pocket [2].

PIM1 IC50 Comparison
Head-to-head
Target: 1.0 – 1.5 nM
Comparator SKI-O-068: 123 nM
Reported ~100-fold higher affinity supports selection for PIM1 pathway studies over SKI-O-068.
Enzymatic assay; BAD peptide phosphorylation readout.
PIM1 Kinase Structure-Activity Relationship Cancer Biology

Potent Cellular Activity Against PIM1 in Human U2OS Cells

The compound's high target affinity translates into potent cellular inhibition of PIM1, as measured by the reduction of BAD protein phosphorylation at the Serine 112 residue in intact human U2OS osteosarcoma cells [1]. This demonstrates its ability to permeate cell membranes and engage the target in a disease-relevant model.

Cellular PIM1 IC50
Reported
57 nM
Cellular target engagement supports cell-based PIM1 signaling research.
U2OS osteosarcoma cells; phospho-BAD (Ser112) readout.
Cellular Target Engagement PIM1 Oncology

Balanced Multi-Isoform PIM Kinase Inhibition (PIM1, PIM2, PIM3)

Functional redundancy among the three PIM isoforms (PIM1, PIM2, PIM3) drives therapeutic resistance. This compound provides balanced nanomolar inhibition of all three, contrasting with many alternatives that are selective for only one isoform [1][2].

Pan-PIM Isoform IC50
Reported
PIM1: 1.5 nM
PIM2: 6 nM
PIM3: 0.763 nM
Balanced pan-isoform inhibition profile supports resistance mechanism studies.
≤7.9-fold max isoform spread; enzymatic assays.
PIM Kinase Family Pan-Inhibitor Drug Resistance

Best Application Scenarios for 6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one Based on Verified Evidence


Pan-PIM Kinase Tool Compound for Hematological Malignancy Models

Given its balanced nanomolar inhibition of all three PIM kinases (PIM1/2/3) and confirmed cellular activity in U2OS cells [1], this compound is ideally suited as a chemical probe to dissect PIM family redundancy in acute myeloid leukemia (AML), multiple myeloma, or diffuse large B-cell lymphoma (DLBCL) cell lines. Its multi-isoform coverage eliminates the need for multiple selective inhibitors, saving on procurement costs and experimental complexity.

In Vitro Selectivity Profiling Against Kinase Panels

The compound can serve as a reference inhibitor for PIM kinases when profiling new chemical matter. Its defined IC50 values (PIM1=1.5 nM, PIM3=0.763 nM) [1] provide a reliable benchmark for high-throughput screening labs and CROs validating assay performance, as the data is consistent across enzymatic and cellular readouts [2].

Crystallography and Binding Mode Studies Targeting PIM1

Structural evidence from a related pyrido[4,3-d]pyrimidine derivative (SKI-O-068) reveals a unique binding mode in the PIM1 ATP pocket [3]. This compound's superior potency suggests an even more optimized binding mode due to the morpholinopropyl extension. It is thus a prime candidate for co-crystallization experiments aiming to elucidate structure-activity relationships (SAR) that guide the next generation of PIM inhibitors.

Application
Selection Property
Validation Focus
PIM kinase pathway study in hematological cancer models
Balanced pan-PIM inhibition (PIM1/2/3)
Pathway response endpoints (e.g., pBAD, STAT5)
Kinase selectivity profiling reference
Defined PIM isoform IC50 values
Assay benchmarking and panel screening
PIM1 co-crystallization & SAR studies
High-affinity ATP-pocket ligand
Binding mode confirmation via X-ray crystallography
Quote Request

Request a Quote for 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.